

A Technical Guide to Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

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Compound of Interest

Compound Name: Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

Cat. No.: B106026

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This technical guide provides an in-depth overview of **Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate**, a quinoline derivative of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details the compound's key physicochemical properties, a representative synthetic protocol, and a general workflow for its investigation.

Physicochemical Properties

Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate is a heterocyclic organic compound with a molecular formula of $C_{12}H_{10}BrNO_3$.^{[1][2]} Its key quantitative data are summarized in the table below for easy reference.

Property	Value	Source
Molecular Weight	296.12 g/mol	[1][2][3]
Molecular Formula	C12H10BrNO3	[1][2][3]
CAS Number	179943-57-8	[2][3][4]
Monoisotopic Mass	294.98441 Da	[1][5]
Melting Point	307-309 °C	[4]
XLogP3-AA	2.7	[1][4]
Hydrogen Bond Donor Count	1	[1]
Appearance	Solid	[3]
Purity	Typically ≥95%	[3][6][7]

Synthetic Protocol: Conrad-Limpach Synthesis

The synthesis of 4-hydroxyquinolines such as **Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate** can be achieved via methods like the Conrad-Limpach synthesis.[8] This process generally involves the condensation of an aniline with a β -ketoester, followed by thermal cyclization. A plausible synthetic route starting from m-bromoaniline is outlined below.

Step 1: Formation of the Enamine Intermediate

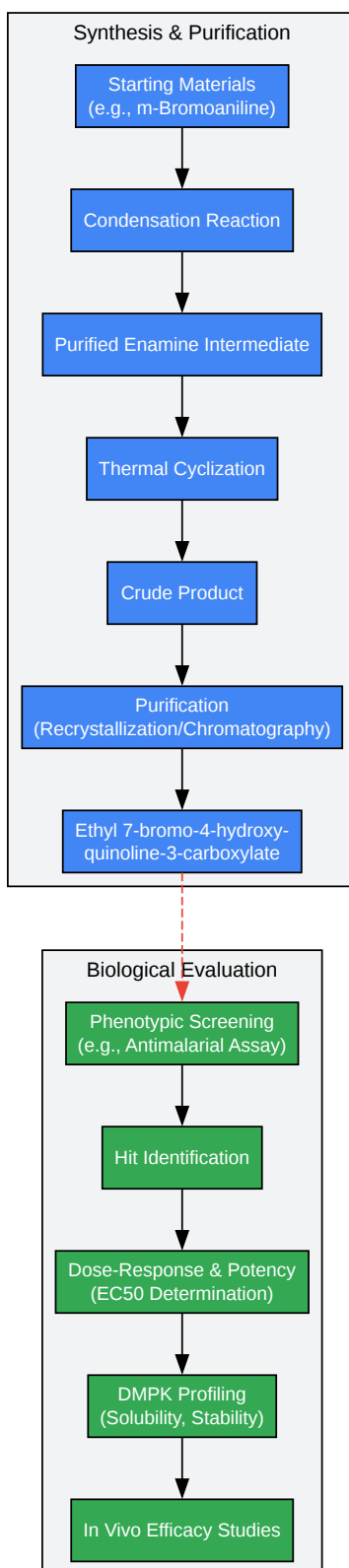
- **Reactants:** m-Bromoaniline and diethyl (ethoxymethylene)malonate are the primary starting materials.
- **Procedure:** Equimolar amounts of m-bromoaniline and diethyl (ethoxymethylene)malonate are mixed, typically in a suitable solvent or neat.
- **Reaction Conditions:** The mixture is heated, which leads to the elimination of ethanol and the formation of the enamine intermediate, ethyl 3-(3-bromophenylamino)acrylate.
- **Work-up:** The reaction mixture is cooled, and the crude product can be purified, for example, by recrystallization from a solvent like ethanol.

Step 2: Thermal Cyclization

- **Reactant:** The purified enamine intermediate from the previous step.
- **Procedure:** The intermediate is added to a high-boiling point, inert solvent such as Dowtherm A or mineral oil.^[8]
- **Reaction Conditions:** The mixture is heated to a high temperature (often around 250 °C) to induce intramolecular cyclization.^[8] This step results in the formation of the quinoline ring system and the elimination of another molecule of ethanol.^[8]
- **Work-up:** Upon completion, the reaction mixture is cooled, allowing the product, **Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate**, to precipitate. The solid is then collected by filtration and washed with a suitable solvent (e.g., hexane) to remove the high-boiling solvent.^[8]

General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of novel quinoline derivatives, a process relevant to compounds like **Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate**. The quinoline-4-carboxamide series, for instance, has been identified from phenotypic screens against *Plasmodium falciparum* and optimized for antimalarial activity.^[9]



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Caption: Workflow for Synthesis and Biological Evaluation of Quinoline Derivatives.

Hydrolysis to Carboxylic Acid

The title compound can serve as a precursor for the synthesis of 7-bromo-4-hydroxyquinoline-3-carboxylic acid. This is typically achieved through hydrolysis.

Experimental Protocol: Hydrolysis

- Reactants: **Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate**, an organic solvent like methanol, and an aqueous acid solution (e.g., 1M hydrochloric acid).
- Procedure: The ester is suspended in methanol and the hydrochloric acid solution is added.
- Reaction Conditions: The mixture is stirred and heated to reflux for approximately 1.5 hours.
- Work-up: As the reaction proceeds, the carboxylic acid product precipitates out of the solution. After cooling, the solid is collected by filtration. The filtrate can be concentrated to yield more product. The combined solids are washed with methanol and dried to obtain pure 7-bromo-4-hydroxyquinoline-3-carboxylic acid.

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